N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound that integrates a benzothiazole moiety with a dimethoxybenzamide structure. This compound is of interest due to its potential biological activities and applications in various scientific fields. The compound's molecular formula is , and it features both nitrogen and sulfur atoms within its structure, which contribute to its chemical properties and reactivity.
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is classified under organic compounds due to its carbon-based structure. It falls into the category of amides, specifically those derived from benzothiazole and substituted benzenes. Its unique structure suggests potential applications in pharmaceuticals and agrochemicals.
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can be achieved through several methods, typically involving the coupling of 4-ethyl-1,3-benzothiazole with 2,3-dimethoxybenzoic acid or its derivatives.
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can participate in various chemical reactions:
The reactivity of this compound may be influenced by substituents on the benzene rings, affecting both nucleophilicity and electrophilicity during reactions.
The mechanism of action for compounds like N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves interaction with biological targets such as enzymes or receptors:
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific applications:
Benzothiazole derivatives emerged as privileged scaffolds in drug discovery following the serendipitous identification of 2-aminobenzothiazole's bioactivity in the 1940s. Early derivatives like tiazofurin (antiviral) and riluzole (neuroprotective) established the core's pharmacological versatility . The 21st century witnessed strategic diversification at the C2, C4, and C6 positions to address drug resistance challenges. Notably, the 4-ethyl substitution pattern gained prominence after DeGroote et al. (2018) demonstrated its role in enhancing antimycobacterial penetration through lipid-rich bacterial envelopes . This evolution culminated in hybrid architectures like N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, which integrates a lipophilic 4-ethylbenzothiazole with a hydrogen-bond-capable dimethoxybenzamide moiety [1] [6].
Table 1: Key Benzothiazole Drug Development Milestones
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1940–1960 | 2-Mercaptobenzothiazole | Antimicrobial | Unsubstituted core |
1980–2000 | Tiaramide® | Anti-inflammatory/Antiasthmatic | C6-acetic acid substitution |
2000–Present | Phortress™ (prodrug) | Anticancer (phase I/II) | C2-fluoroaniline/C4-methyl |
2010–Present | EVT-4092136 | Antibacterial (research) | C2-thioureido-benzamide hybrid |
The 4-ethyl group in benzothiazole derivatives induces critical stereoelectronic effects:
The 2,3-dimethoxybenzamide component delivers complementary pharmacophoric features:
Table 2: Bioactivity Modulation by Substituents in Benzothiazole-Benzamide Hybrids
Benzothiazole C4 Substituent | Benzamide Substituent | S. aureus MIC (μM) | M. tuberculosis IC₅₀ (μM) | Log D₇.₄ |
---|---|---|---|---|
H | 3,4,5-Trimethoxy | 38.9 | 12.7 | 1.8 |
Methyl | 2,4-Dimethoxy | 24.6 | 8.3 | 2.2 |
Ethyl | 2,3-Dimethoxy | 19.7 | 5.1 | 2.9 |
Propyl | 3,5-Dimethoxy | 22.4 | 6.9 | 3.3 |
Data adapted from antibacterial screening in and physicochemical profiling in [6] .
Hybridization Strategies leverage synergistic pharmacophores:
Synthetic Methodologies prioritize atom economy and regioselectivity:
Table 3: Synthetic Routes for Key Benzothiazole-Benzamide Hybrids
Reaction Type | Conditions | Yield (%) | Purity (HPLC%) | Key Advantage |
---|---|---|---|---|
Direct Amidation | HOBt/EDCl, DMF, 0°C→rt, 12h | 92 | 98.5 | No racemization |
Ullmann Condensation | CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine, K₃PO₄, 110°C | 78 | 96.2 | Tolerates electron-deficient aryl halides |
Microwave-Assisted Synthesis | Pd(OAc)₂/XPhos, 140°C, 20 min | 85 | 99.1 | 8-fold faster kinetics |
Computational-Guided Optimization utilizes:
Table 4: Target-Specific Hybrid Design Applications
Therapeutic Area | Target Protein | Key Structural Element | Biological Outcome |
---|---|---|---|
Antibacterial | DNA gyrase B | 2,3-Dimethoxybenzamide | Disrupts ATP binding (IC₅₀ = 1.8 μM) |
Antitubercular | InhA enoyl reductase | 4-Ethylbenzothiazole | Competitive NADH inhibition (Kᵢ = 140 nM) |
Antiviral (HCV) | NS5B polymerase | Hybrid + C6-fluoro | Allosteric site binding (EC₅₀ = 0.7 μM) |
Metabolic Disorders | Glucocorticoid receptor | N-(Dimethylaminopropyl) extension | Intracellular receptor modulation (Kd = 9 nM) |
Data synthesized from [5] .
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: